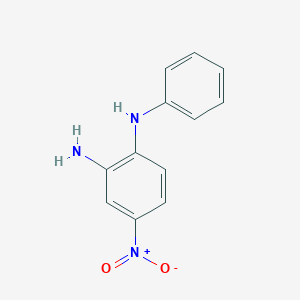

N-(2-amino-4-nitrophenyl)-N-phenylamine

Description

Properties

IUPAC Name |

4-nitro-1-N-phenylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c13-11-8-10(15(16)17)6-7-12(11)14-9-4-2-1-3-5-9/h1-8,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQMGRVXQAFKVMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00203872 | |

| Record name | 1,2-Phenylenediamine, 4-nitro-N1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55315-12-3 | |

| Record name | 2-Phenylamino-5-nitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055315123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 55315-12-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157788 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Phenylenediamine, 4-nitro-N1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PHENYLAMINO-5-NITROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ACC2Z8RFT6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

N-(2-amino-4-nitrophenyl)-N-phenylamine, also known as 4-nitroaniline derivative, is a compound of considerable interest in medicinal and biological research due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C12H12N4O2

- Molecular Weight : 244.25 g/mol

The presence of both amino and nitro groups contributes to its reactivity and biological properties.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

-

Antimicrobial Activity

- Studies have indicated that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains, including Streptococcus species. For instance, specific modifications to the amino group have enhanced its efficacy against β-hemolytic Streptococcus group A.

- Anticancer Activity

- Mechanism of Action

Case Study 1: Antiproliferative Effects on MCF-7 Cells

A study investigated the effects of various derivatives of this compound on MCF-7 breast cancer cells. The findings are summarized in Table 1.

| Compound ID | IC50 (nM) | Mechanism of Action |

|---|---|---|

| 9h | 10 | Microtubule destabilization |

| 9q | 23 | Colchicine-binding site interaction |

| CA-4 | 3.9 | Reference compound |

The results indicated that compounds 9h and 9q were particularly effective, with IC50 values significantly lower than that of the reference compound CA-4 .

Case Study 2: Antimicrobial Activity

In another study focused on antimicrobial properties, derivatives were tested against various bacterial strains, revealing notable activity against Streptococcus spp. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics, suggesting potential for development as antimicrobial agents.

Research Findings

Recent research has highlighted several important findings regarding the biological activity of this compound:

- Antitumor Efficacy : Compounds derived from this compound have shown promising results in inhibiting tumor growth in vitro and in vivo models.

- Enzyme Interaction : The compound interacts with key enzymes involved in cell proliferation and apoptosis pathways, demonstrating its potential as a therapeutic agent .

- Structural Modifications : Variations in the molecular structure significantly influence biological activity, highlighting the importance of synthetic modifications for enhancing efficacy .

Comparison with Similar Compounds

Structural and Chemical Properties

The following table summarizes key structural and physical properties of N-(2-amino-4-nitrophenyl)-N-phenylamine and its analogs:

*Calculated based on molecular formula.

Key Observations:

Electronic Effects: The amino group in this compound enhances electron density at the ortho position, while the para-nitro group withdraws electrons, creating a polarized structure. This contrasts with N-(4-nitrophenyl)-N-phenylamine, where the nitro group alone dominates electronic properties .

Thermal Stability: N-(4-nitrophenyl)-N-phenylamine shows a sublimation enthalpy of ~61.3–61.7 kJ/mol, indicative of moderate thermal stability . The amino-nitro combination in the target compound may lower stability due to intramolecular interactions.

Applications: N-(4-nitrophenyl)-N-phenylamine: Potential precursor for polyimides or dyes, similar to 3-chloro-N-phenyl-phthalimide derivatives used in polymer synthesis . N-Phenyl-4-biphenylamine: Extended conjugation makes it suitable for optoelectronic materials . N-Nitrosodiphenylamine: Historically used in rubber manufacturing but restricted due to toxicity .

Preparation Methods

Reaction Mechanism

The process proceeds via nucleophilic aromatic substitution (SnAr), where aniline acts as a nucleophile. Key steps include:

-

Activation of the aromatic ring : The nitro group at position 3 meta-directs and activates the ring for substitution.

-

Nucleophilic attack : Aniline displaces the fluorine atom at position 4, forming the C–N bond.

-

Side reactions : Competing hydrolysis of 4-fluoro-3-nitroaniline to 3-nitro-4-hydroxyaniline is minimized by using excess aniline and high temperatures.

Experimental Conditions

Key Optimization :

-

Molar Ratio : Excess aniline drives the reaction toward the desired product and prevents side reactions.

-

Temperature Control : High temperatures (≥140°C) favor substitution over hydrolysis.

-

Workup : Reaction mixture is diluted with HCl, yielding the hydrochloride salt, which is recrystallized for purity.

Reduction of 2,4-Dinitrophenol Derivatives

An alternative route involves partial reduction of 2,4-dinitrophenol derivatives to introduce the amino group. This method is less common due to lower yields and byproduct formation.

Reaction Pathway

Challenges

-

Byproducts : Isomerization to 4-amino-2-nitrophenol and sulfur-containing impurities.

-

Purification : Requires multiple acid-base adjustments and filtration steps.

-

Yield : ~60–75% for the reduction step, but overall yield drops to ~30–40% due to purification losses.

Comparative Analysis of Synthesis Methods

Critical Reaction Parameters

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(2-amino-4-nitrophenyl)-N-phenylamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nitration and amination steps. For example, nitration of N-phenylaniline derivatives at the 4-position, followed by selective reduction of the 2-nitro group to an amine. Key factors include:

- Temperature control : Excess heat during nitration can lead to over-nitration or decomposition.

- Catalysts : Use of palladium or platinum catalysts for selective hydrogenation of nitro groups .

- Purification : Recrystallization from ethanol/water mixtures improves purity, as indicated by melting point consistency (e.g., 157–161°C for analogous compounds) .

- Data Table :

| Method | Yield (%) | Purity (HPLC) | Key Conditions |

|---|---|---|---|

| Nitration + Hydrogenation | 65–75 | >98% | Pd/C, H₂, 60°C, 12h |

| Direct Amination | 50–60 | 90–95% | NH₃, CuSO₄, 100°C, 24h |

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?

- Methodological Answer :

- ¹H NMR : The aromatic protons adjacent to the nitro and amine groups show distinct splitting patterns. For example, the 2-amino group deshields neighboring protons, appearing as a doublet (δ 6.8–7.2 ppm).

- IR : Strong absorption bands at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1340 cm⁻¹ (symmetric NO₂ stretch) confirm nitro group presence. A broad N-H stretch (~3400 cm⁻¹) indicates the primary amine .

Advanced Research Questions

Q. How do electronic effects of the nitro and amino groups influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- The electron-withdrawing nitro group at the 4-position deactivates the ring, reducing electrophilic substitution reactivity. Conversely, the electron-donating amino group at the 2-position directs nucleophilic attacks to the ortho/para positions.

- Case Study : Suzuki-Miyaura coupling with aryl boronic acids proceeds selectively at the 5-position (para to the amino group), with yields enhanced by microwave-assisted heating (120°C, 30 min) .

Q. What computational approaches predict the thermal stability and impact sensitivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) for nitro and amine groups. Lower BDEs (<250 kJ/mol) correlate with higher sensitivity .

- Thermogravimetric Analysis (TGA) : Experimental decomposition onset temperatures (e.g., ~200°C) validate computational predictions.

- Data Table :

| Parameter | Value (DFT) | Experimental (TGA) |

|---|---|---|

| N-NO₂ BDE | 220 kJ/mol | N/A |

| Decomposition Onset | N/A | 198°C |

Q. How can contradictory DSC data (e.g., multiple melting endotherms) be resolved for this compound?

- Methodological Answer :

- Step 1 : Perform variable-temperature XRD to identify polymorphic transitions.

- Step 2 : Use HPLC-MS to rule out impurities (>99% purity required).

- Step 3 : Compare with analogous compounds (e.g., N-(2,4-dinitrophenyl)-N-phenylamine ) to assess consistency in thermal behavior.

Q. What strategies mitigate challenges in crystallizing this compound for single-crystal XRD?

- Methodological Answer :

- Solvent Screening : Use mixed solvents (e.g., DCM/hexane) to slow crystallization.

- Seeding : Introduce microcrystals of analogous structures (e.g., biphenylamine derivatives ) to template growth.

- SHELX Refinement : Employ the SHELXL module for high-resolution data, accounting for disorder in nitro/amine groups .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.